![molecular formula C21H26N2O5S B2689475 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide CAS No. 941906-75-8](/img/structure/B2689475.png)
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide
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Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O5S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Therapeutic Potentials
Isoquinolinesulfonamides, such as those discussed in studies by Mader et al. (2011) and Hidaka et al. (1984), have been identified as potent inhibitors of human carbonic anhydrases (hCAs) and cyclic nucleotide-dependent protein kinases, respectively. These enzymes play critical roles in various physiological processes, including respiration, pH regulation, and signal transduction pathways. The structural analysis of enzyme-inhibitor complexes reveals how modifications to the isoquinoline scaffold affect binding affinity and selectivity towards different enzyme isoforms, providing a foundation for designing targeted therapies for conditions like cancer and neurological disorders (Mader et al., 2011); (Hidaka et al., 1984).
Synthesis and Chemical Properties
The synthetic versatility of isoquinoline derivatives is highlighted in studies focusing on their preparation and chemical characterization. For example, Glushkov et al. (2001) and Kim et al. (2001) describe methodologies for synthesizing dihydroisoquinoline and quinone derivatives, demonstrating the potential of these compounds as intermediates in the synthesis of complex molecules with varied biological activities. These synthetic approaches, involving reactions such as cycloadditions and oxidations, underscore the importance of isoquinoline scaffolds in medicinal chemistry and the development of new therapeutics (Glushkov et al., 2001); (Kim et al., 2001).
Antimicrobial and Antituberculosis Activity
The antimicrobial potential of isoquinoline sulfonamide derivatives has been explored in several studies, with compounds exhibiting activity against a range of bacterial and fungal pathogens. This suggests that modifications to the isoquinoline and sulfonamide moieties can lead to the development of new antimicrobial agents with potential clinical applications (Ghorab et al., 2017).
properties
IUPAC Name |
2,4-dimethoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-14(2)13-23-18-8-6-16(11-15(18)5-10-21(23)24)22-29(25,26)20-9-7-17(27-3)12-19(20)28-4/h6-9,11-12,14,22H,5,10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHOJLFHDFKVGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide |
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